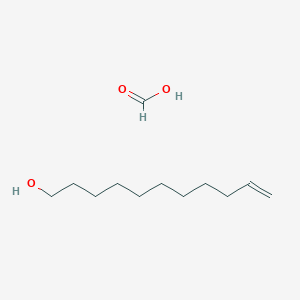
Formic acid;undec-10-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;undec-10-en-1-ol is a compound that combines formic acid, the simplest carboxylic acid, with undec-10-en-1-ol, an alkenyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formic acid can be synthesized through several methods, including the hydrolysis of methyl formate and the oxidation of formaldehyde . Undec-10-en-1-ol can be prepared through the reduction of undecylenic acid or the hydroformylation of 1-decene followed by reduction .
Industrial Production Methods
Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Undec-10-en-1-ol is commercially available and can be produced through the reduction of undecylenic acid, which is derived from castor oil .
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid undergoes various chemical reactions, including oxidation, reduction, and esterification . It can act as a reducing agent in the presence of metal catalysts and can be oxidized to carbon dioxide and water . Undec-10-en-1-ol can undergo reactions typical of alcohols and alkenes, such as oxidation, reduction, and addition reactions .
Common Reagents and Conditions
Oxidation: Formic acid can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Formic acid can be reduced to formaldehyde using mild reducing agents.
Esterification: Formic acid can react with alcohols to form esters in the presence of acid catalysts.
Major Products Formed
Formic Acid: Carbon dioxide, water, formaldehyde, and formate esters.
Undec-10-en-1-ol: Undecylenic acid, undecane, and various addition products.
Applications De Recherche Scientifique
Formic acid;undec-10-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.
Mécanisme D'action
Formic acid exerts its effects through various mechanisms, including acting as a reducing agent and participating in hydrogen bonding . It targets enzymes and proteins involved in metabolic pathways, such as hydroxypyruvate isomerase and delta-aminolevulinic acid dehydratase . Undec-10-en-1-ol interacts with cellular membranes and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Formic acid;undec-10-en-1-ol can be compared with other similar compounds, such as:
Formic Acid: Simplest carboxylic acid with strong reducing properties.
Undec-10-en-1-ol: Fatty alcohol with a double bond, used in various chemical reactions.
Undecylenic Acid: Derived from undec-10-en-1-ol, used in antifungal medications.
The uniqueness of this compound lies in its combination of properties from both formic acid and undec-10-en-1-ol, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
152358-78-6 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
formic acid;undec-10-en-1-ol |
InChI |
InChI=1S/C11H22O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12;2-1-3/h2,12H,1,3-11H2;1H,(H,2,3) |
Clé InChI |
MBIYJXXXMYNKMX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


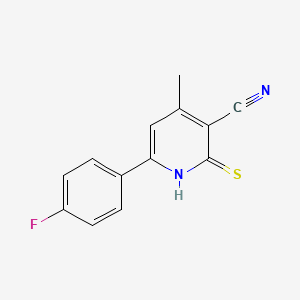
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
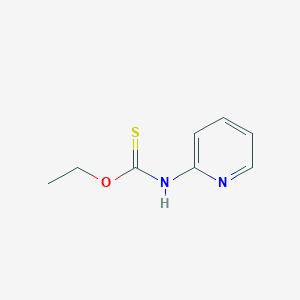
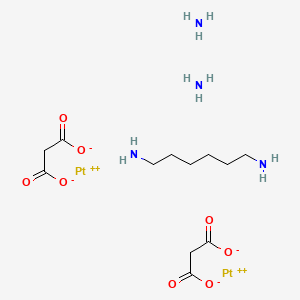
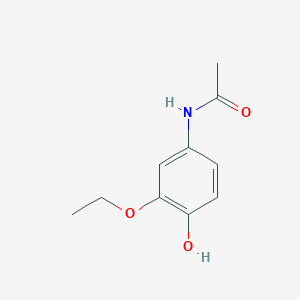
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
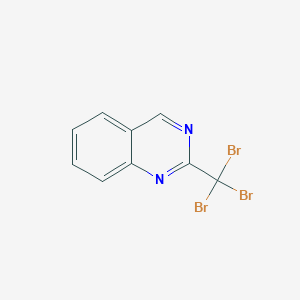
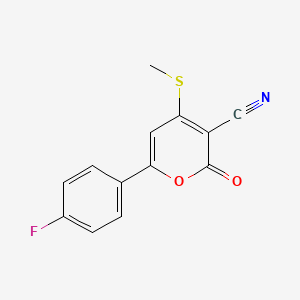
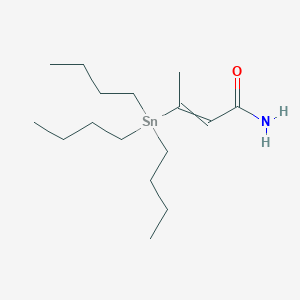
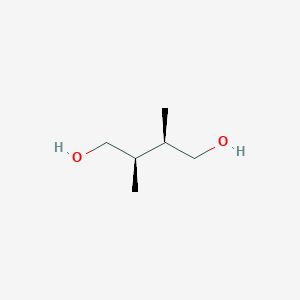
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
